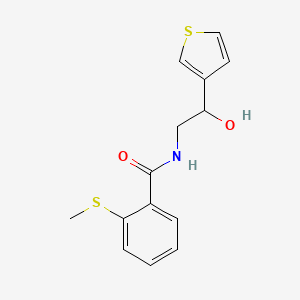
3,6-Dichloro-4-cyclobutylpyridazine
概述
描述
3,6-Dichloro-4-cyclobutylpyridazine is an organic compound characterized by its white to pale yellow solid form. It has limited solubility in water but is soluble in various organic solvents
准备方法
The synthesis of 3,6-Dichloro-4-cyclobutylpyridazine typically involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in an appropriate solvent at temperatures ranging from 0 to 80 degrees Celsius . This method is favored for its simplicity, moderate reaction conditions, and high purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring consistent quality and yield.
化学反应分析
3,6-Dichloro-4-cyclobutylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, leading to the formation of substituted pyridazine derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridazine ring, potentially altering its chemical properties and reactivity.
Coupling Reactions: Utilizing reagents like palladium catalysts, this compound can participate in cross-coupling reactions to form more complex molecules.
科学研究应用
3,6-Dichloro-4-cyclobutylpyridazine is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Industry: This compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 3,6-Dichloro-4-cyclobutylpyridazine involves its interaction with specific molecular targets, potentially disrupting biological pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
相似化合物的比较
3,6-Dichloro-4-cyclobutylpyridazine can be compared to other pyridazine derivatives, such as:
3,6-Dichloropyridazine: Similar in structure but lacks the cyclobutyl group, which may influence its reactivity and applications.
4-Cyclobutylpyridazine: Lacks the chlorine substituents, potentially altering its chemical properties and biological activities
This compound’s unique combination of chlorine and cyclobutyl groups distinguishes it from other pyridazine derivatives, potentially offering unique reactivity and applications.
属性
IUPAC Name |
3,6-dichloro-4-cyclobutylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-4-6(5-2-1-3-5)8(10)12-11-7/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWXGEUPWBHWGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

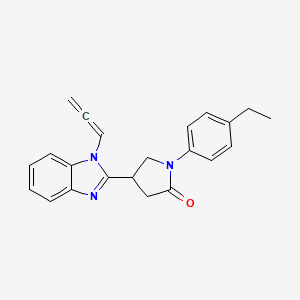
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2356289.png)
![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)
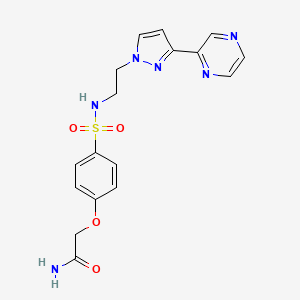

![N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide](/img/structure/B2356296.png)
![2-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2356297.png)
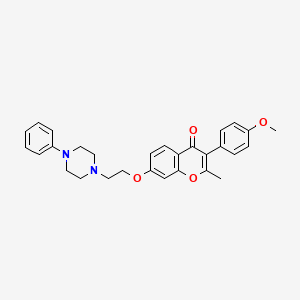
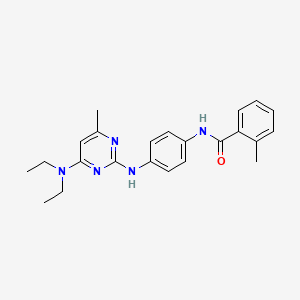
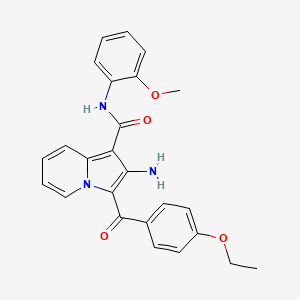

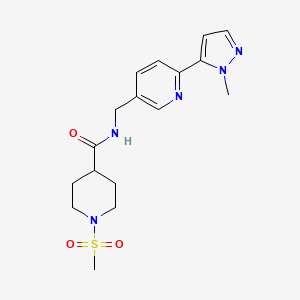
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)
